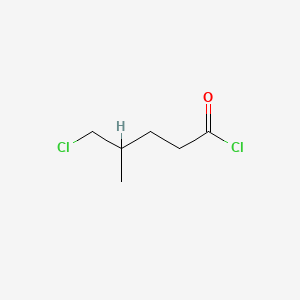

5-Chloro-4-methylpentanoyl chloride

Overview

Description

5-Chloro-4-methylpentanoyl chloride: is an organic compound with the molecular formula C6H10Cl2O . It is a derivative of pentanoyl chloride, where a chlorine atom is substituted at the fifth position and a methyl group at the fourth position. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Chloro-4-methylpentanoyl chloride can be synthesized through the chlorination of 4-methylpentanoyl chloride. The reaction typically involves the use of thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the product. The use of automated systems also enhances safety and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 5-Chloro-4-methylpentanoyl chloride undergoes nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, and thiols.

Hydrolysis: In the presence of water or aqueous bases, it hydrolyzes to form 5-chloro-4-methylpentanoic acid.

Reduction: It can be reduced to 5-chloro-4-methylpentanol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like ammonia, primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out at room temperature or slightly elevated temperatures.

Hydrolysis: Water or aqueous sodium hydroxide (NaOH) is used under mild heating.

Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether or tetrahydrofuran (THF) as solvents.

Major Products:

Substitution Reactions: Products include amides, esters, and thioesters.

Hydrolysis: The major product is 5-chloro-4-methylpentanoic acid.

Reduction: The major product is 5-chloro-4-methylpentanol.

Scientific Research Applications

Chemistry: 5-Chloro-4-methylpentanoyl chloride is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, it serves as a building block for the synthesis of bioactive molecules. It is involved in the development of drugs targeting specific enzymes and receptors.

Industry: The compound is used in the production of specialty chemicals, including polymers and resins. Its reactivity makes it valuable in the modification of chemical structures to achieve desired properties.

Mechanism of Action

The mechanism of action of 5-chloro-4-methylpentanoyl chloride primarily involves its reactivity towards nucleophiles. The chlorine atom, being an electron-withdrawing group, makes the carbonyl carbon highly electrophilic, facilitating nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an acylating agent, transferring the acyl group to nucleophiles.

Comparison with Similar Compounds

4-Methylpentanoyl chloride: Lacks the chlorine substitution, making it less reactive towards nucleophiles.

5-Chloropentanoyl chloride: Lacks the methyl group, affecting its steric and electronic properties.

4-Chloropentanoyl chloride: Has the chlorine substitution at a different position, altering its reactivity and applications.

Uniqueness: 5-Chloro-4-methylpentanoyl chloride is unique due to the presence of both chlorine and methyl substituents, which enhance its reactivity and make it a versatile intermediate in organic synthesis. The combination of these substituents allows for specific interactions and transformations that are not possible with its analogs.

Biological Activity

5-Chloro-4-methylpentanoyl chloride is a chemical compound with the molecular formula C6H10ClO. It is primarily used as an acylating agent in organic synthesis and has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C6H10ClO |

| Molecular Weight | 148.60 g/mol |

| IUPAC Name | This compound |

| CAS Number | 21919453 |

This compound exhibits biological activity primarily through its role as an acylating agent. Acyl chlorides are known to react with nucleophiles, which can lead to the modification of various biomolecules, including proteins and nucleic acids. This reactivity can influence biological pathways and cellular functions.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of chemical compounds. Preliminary studies suggest that this compound may exhibit cytotoxic effects at higher concentrations. In vitro studies using human cell lines could provide insights into its potential toxicity and therapeutic window.

Study 1: Antiplasmodial Activity

In a study exploring the synthesis of novel compounds inspired by natural products, derivatives similar to this compound were evaluated for their antiplasmodial activity against Plasmodium falciparum. The results indicated varying degrees of effectiveness, suggesting that modifications to the chemical structure could enhance antimalarial properties .

Study 2: Inhibition of Enzymatic Activity

Another investigation focused on the inhibition of specific enzymes involved in inflammatory processes. Compounds related to this compound were tested for their ability to inhibit matrix metalloproteinases (MMPs), which play a role in tissue remodeling and inflammation. The findings highlighted the potential for these compounds to modulate inflammatory responses, indicating a possible therapeutic application in inflammatory diseases .

Research Findings and Implications

The biological activity of this compound suggests several avenues for further research:

- Antimicrobial Applications : Given its potential antimicrobial properties, further exploration could lead to the development of new antibacterial agents.

- Cancer Research : Investigating its effects on cancer cell lines may reveal insights into its cytotoxicity and potential as an anticancer agent.

- Inflammation Modulation : Understanding its role in inhibiting MMPs could contribute to new treatments for chronic inflammatory conditions.

Properties

IUPAC Name |

5-chloro-4-methylpentanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10Cl2O/c1-5(4-7)2-3-6(8)9/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFOCHMIQWVHCGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.